molecular formula C6H8N2 B1272045 3-Amino-5-methylpyridine CAS No. 3430-19-1

3-Amino-5-methylpyridine

Cat. No.: B1272045
CAS No.: 3430-19-1
M. Wt: 108.14 g/mol
InChI Key: JXUWZXFVCBODAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-5-methylpyridine can be synthesized through a multi-step process involving condensation, decarboxylation, and reduction reactions . The synthesis begins with the condensation reaction of diethyl malonate and sodium with 3-nitro-5-chloropyridine. This intermediate undergoes decarboxylation to form 3-nitro-5-methylpyridine, which is then reduced to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol is common in the reduction step to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-5-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pesticides, and flavoring agents.

Comparison with Similar Compounds

  • 2-Amino-5-methylpyridine
  • 2-Amino-6-methylpyridine
  • 2-Amino-3-methylpyridine
  • 5-Amino-2-methylpyridine

Comparison: 3-Amino-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and biological activities .

Properties

IUPAC Name

5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-2-6(7)4-8-3-5/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUWZXFVCBODAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376549
Record name 3-Amino-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-19-1
Record name 5-Methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-METHYLPYRIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the position of the amino group on the pyridine ring affect the photoluminescent properties of the resulting manganese bromide compound?

A1: The research demonstrates that the position of the amino group on the pyridine ring significantly influences both the structure and the photoluminescent properties of the resulting manganese bromide compound. When 3-amino-5-methylpyridine is protonated, it forms 5-methylpyridin-3-aminium. This cation interacts with manganese bromide to form a complex with a distorted trigonal bipyramidal structure around the manganese ion, [(C6H9N2)4MnBr4(H2O)·(MnBr4)]. This specific arrangement leads to the emission of red photoluminescence at 607 nm. []

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